molecular formula C15H23N3O3 B7348651 (3S)-N-[(1S,2R)-2-(1-ethylpyrazol-4-yl)oxycyclopentyl]oxolane-3-carboxamide

(3S)-N-[(1S,2R)-2-(1-ethylpyrazol-4-yl)oxycyclopentyl]oxolane-3-carboxamide

Cat. No. B7348651
M. Wt: 293.36 g/mol
InChI Key: AFRFWTZIVURZJC-FPMFFAJLSA-N
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Description

(3S)-N-[(1S,2R)-2-(1-ethylpyrazol-4-yl)oxycyclopentyl]oxolane-3-carboxamide is a chemical compound that belongs to the class of oxolane carboxamides. It has been studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of ((3S)-N-[(1S,2R)-2-(1-ethylpyrazol-4-yl)oxycyclopentyl]oxolane-3-carboxamide)-N-[(1S,2R)-2-(1-ethylpyrazol-4-yl)oxycyclopentyl]oxolane-3-carboxamide involves the inhibition of certain enzymes, such as DPP-4. This inhibition leads to an increase in the levels of certain hormones, such as glucagon-like peptide-1 (GLP-1), which are involved in the regulation of glucose metabolism. Additionally, it has been found to have anti-inflammatory and anti-cancer properties, which may be due to its effects on various signaling pathways in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (this compound)-N-[(1S,2R)-2-(1-ethylpyrazol-4-yl)oxycyclopentyl]oxolane-3-carboxamide include an increase in GLP-1 levels, which leads to improved glucose metabolism and insulin secretion. It has also been found to have anti-inflammatory effects, which may be due to its effects on the NF-κB signaling pathway. Additionally, it has been studied for its potential anti-cancer effects, which may be due to its effects on various signaling pathways involved in cancer cell growth and proliferation.

Advantages and Limitations for Lab Experiments

The advantages of using ((3S)-N-[(1S,2R)-2-(1-ethylpyrazol-4-yl)oxycyclopentyl]oxolane-3-carboxamide)-N-[(1S,2R)-2-(1-ethylpyrazol-4-yl)oxycyclopentyl]oxolane-3-carboxamide in lab experiments include its potential as a therapeutic agent for the treatment of various diseases, as well as its inhibitory effects on certain enzymes, which may be useful in the study of various biochemical pathways. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of ((3S)-N-[(1S,2R)-2-(1-ethylpyrazol-4-yl)oxycyclopentyl]oxolane-3-carboxamide)-N-[(1S,2R)-2-(1-ethylpyrazol-4-yl)oxycyclopentyl]oxolane-3-carboxamide. These include further studies on its potential as a therapeutic agent for the treatment of various diseases, such as diabetes, inflammation, and cancer. Additionally, further studies are needed to determine its safety and efficacy in humans, as well as its potential interactions with other drugs. Finally, the development of new synthesis methods and modifications of the compound may lead to improved properties and potential applications.

Synthesis Methods

The synthesis of ((3S)-N-[(1S,2R)-2-(1-ethylpyrazol-4-yl)oxycyclopentyl]oxolane-3-carboxamide)-N-[(1S,2R)-2-(1-ethylpyrazol-4-yl)oxycyclopentyl]oxolane-3-carboxamide involves the reaction of (1S,2R)-2-(1-ethylpyrazol-4-yl)oxycyclopentanone with (S)-3-amino-1-(2-hydroxyethyl)pyrrolidine. The reaction is carried out in the presence of a suitable solvent and a catalyst, and the product is obtained after purification by chromatography.

Scientific Research Applications

((3S)-N-[(1S,2R)-2-(1-ethylpyrazol-4-yl)oxycyclopentyl]oxolane-3-carboxamide)-N-[(1S,2R)-2-(1-ethylpyrazol-4-yl)oxycyclopentyl]oxolane-3-carboxamide has been studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. It has been found to have inhibitory effects on certain enzymes, such as dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. Additionally, it has been studied for its potential use as a therapeutic agent for the treatment of various diseases, such as diabetes, inflammation, and cancer.

properties

IUPAC Name

(3S)-N-[(1S,2R)-2-(1-ethylpyrazol-4-yl)oxycyclopentyl]oxolane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-2-18-9-12(8-16-18)21-14-5-3-4-13(14)17-15(19)11-6-7-20-10-11/h8-9,11,13-14H,2-7,10H2,1H3,(H,17,19)/t11-,13-,14+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFRFWTZIVURZJC-FPMFFAJLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)OC2CCCC2NC(=O)C3CCOC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)O[C@@H]2CCC[C@@H]2NC(=O)[C@H]3CCOC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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